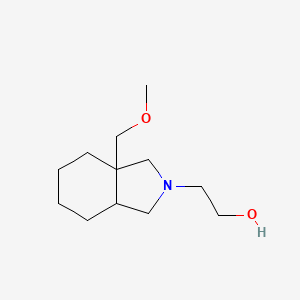

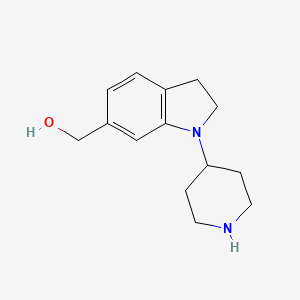

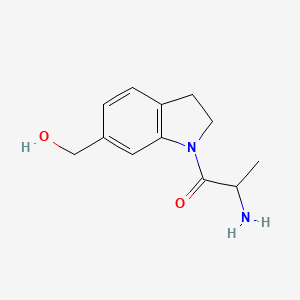

![molecular formula C12H20ClNO2 B1478932 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098071-37-3](/img/structure/B1478932.png)

3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Overview

Description

3-Chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (also known as 3-Chloro-1-methyl-1-propanol, or CMP) is a synthetic organic compound with a wide range of applications in various scientific fields. CMP is a colorless liquid with a sweet smell and a low boiling point. It is a versatile compound that can be used in the synthesis of many other compounds, and can be used as a solvent or a reagent in various processes. In addition, CMP has been used in many scientific research applications, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Reactivity

One area of application involves the stereospecific synthesis of bicyclic diaziridines and their transformation through chlorination and isomerization processes. For example, the amination of 2-methoxycarbonyl-3-chloro-1-pyrroline with H2NOSO3H occurs predominantly from the anti side with respect to chlorine, affording bicyclic diaziridine with axial orientation of the 4-chloro substituent. This process demonstrates the potential of utilizing specific halogenated precursors for the synthesis of complex bicyclic structures (Denisenko, Rademacher, & Kostyanovsky, 1998).

Additionally, the synthesis of various heterocyclic compounds, including pyrroles, pyridines, and their derivatives, indicates the broad utility of chlorinated pyrrolidinones in constructing complex molecular architectures. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones showcases the adaptability of these compounds in generating key intermediates for further chemical transformations (Ghelfi et al., 2003).

Potential Biological Activity

The exploration of new pyrrole alkaloids from natural sources like Lycium chinense also highlights the ongoing interest in discovering novel compounds with potential biological activities. The isolation of minor pyrrole alkaloids and elucidation of their structures provide a basis for investigating their biological functions and applications in medicine (Youn et al., 2016).

Antimicrobial Applications

Furthermore, the synthesis and antimicrobial evaluation of isoxazoline incorporated pyrrole derivatives demonstrate the potential pharmaceutical applications of pyrrole-based compounds. The creation of novel substituted pyrroles and their testing for antibacterial activity reflect the compound's relevance in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).

properties

IUPAC Name |

1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO2/c1-16-9-12-5-2-3-10(12)7-14(8-12)11(15)4-6-13/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAQYHKQXPZHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC12CCCC1CN(C2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

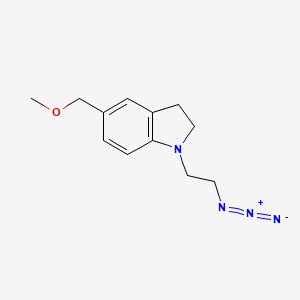

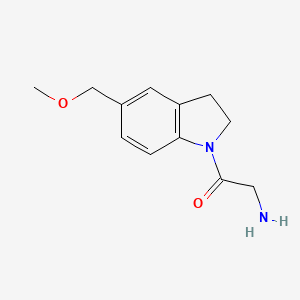

![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478852.png)

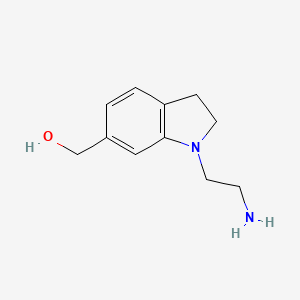

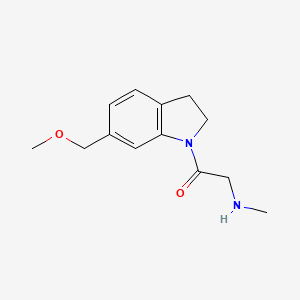

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478853.png)

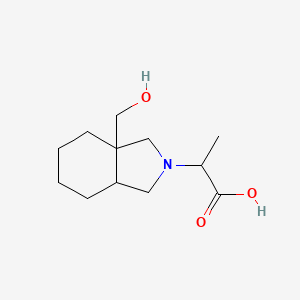

![octahydrobenzo[e][1,4]oxazepine-1(5H)-carboximidamide](/img/structure/B1478869.png)

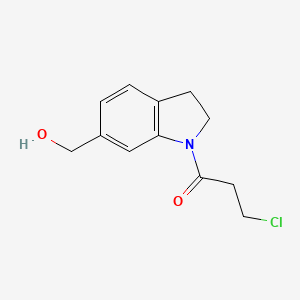

![(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478872.png)